molecular formula C17H19N5O3S B2960755 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034483-88-8

4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2960755
CAS No.: 2034483-88-8
M. Wt: 373.43
InChI Key: CBLDWQRFWLNCLT-UHFFFAOYSA-N
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Description

4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through cyclization reactions involving amines and suitable electrophiles.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides.

    Coupling with Benzonitrile: The final step involves coupling the pyridazine-pyrrolidine intermediate with benzonitrile, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in various substitution reactions, particularly at the sulfonyl and pyridazine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzamide
  • 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
  • 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzaldehyde

Uniqueness

The uniqueness of 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-21(2)16-7-8-17(20-19-16)25-14-9-10-22(12-14)26(23,24)15-5-3-13(11-18)4-6-15/h3-8,14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLDWQRFWLNCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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